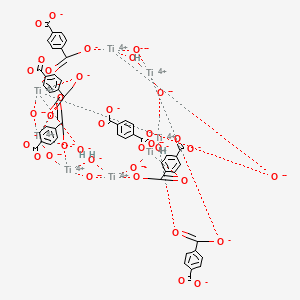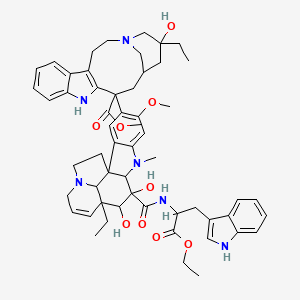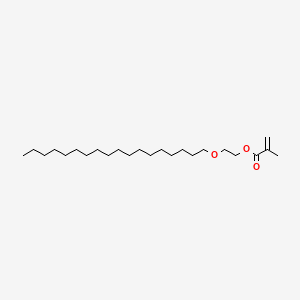
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide is a complex compound that combines titanium, terephthalate, and oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide typically involves the reaction of titanium isopropoxide with terephthalic acid in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under solvothermal conditions, typically at temperatures ranging from 120°C to 180°C for several hours. The resulting product is then washed and dried to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its titanium component.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The terephthalate moiety can be substituted with other organic ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen gas. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a variety of modified MOFs with different organic ligands .
Wissenschaftliche Forschungsanwendungen
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and polymerization.
Biology: The compound’s porous structure makes it suitable for drug delivery systems and biosensing applications.
Medicine: It is explored for its potential in targeted drug delivery and as a component in medical imaging agents.
Wirkmechanismus
The mechanism of action of Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide involves its ability to interact with various molecular targets through its titanium and terephthalate components. The titanium center can coordinate with different substrates, facilitating catalytic reactions. The terephthalate moiety provides structural stability and can interact with organic molecules, enhancing the compound’s overall reactivity and functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide: Used in organic synthesis and materials science.
Titanium dioxide: Known for its photocatalytic properties and used in various industrial applications.
Zirconium terephthalate: Another MOF with similar structural properties but different reactivity and applications.
Uniqueness
Oxygen(2-);terephthalate;titanium(4+);tetrahydroxide stands out due to its unique combination of titanium and terephthalate, which provides a balance of catalytic activity and structural stability. This makes it particularly useful in applications requiring both high reactivity and robustness .
Eigenschaften
Molekularformel |
C48H28O36Ti8 |
|---|---|
Molekulargewicht |
1563.6 g/mol |
IUPAC-Name |
oxygen(2-);terephthalate;titanium(4+);tetrahydroxide |
InChI |
InChI=1S/6C8H6O4.4H2O.8O.8Ti/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;;;;;;;;;/q;;;;;;;;;;8*-2;8*+4/p-16 |
InChI-Schlüssel |
UOOFDWNDJVPECW-UHFFFAOYSA-A |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12298958.png)
![potassium;3-(17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B12298961.png)
![(T-4)-[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298965.png)
![(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B12298966.png)




![Pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B12299003.png)

![2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid](/img/structure/B12299021.png)
![[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B12299027.png)

![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)
